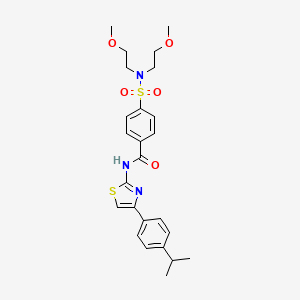
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H31N3O5S2 and its molecular weight is 517.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of aromatic polyamides containing S-triazine rings in the main chain highlight the relevance of complex organic compounds in developing new materials. These polyamides were synthesized through low-temperature interfacial polycondensation, involving reactions with s-triazine-containing diacylchlorides and various aromatic diamines. Characterization methods included viscosity measurements, IR and 1H-NMR spectroscopy, solubility tests, x-ray diffraction, and thermogravimetry, demonstrating the inherent viscosities and solubility in polar solvents of the resulting polyamides. These materials did not lose significant weight under nitrogen atmosphere below 350°C, indicating their thermal stability (Sagar et al., 1997).
Antimicrobial and Anticancer Activity
Research into the antimicrobial and anticancer activities of compounds similar to 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide showcases their potential therapeutic applications. For instance, various sulfonamide inhibitors of carbonic anhydrases have been studied, revealing their nanomolar inhibitory concentration against multiple carbonic anhydrase isoenzymes, which play a crucial role in physiological processes such as respiration and pH regulation (Supuran et al., 2013). Moreover, novel acridine-acetazolamide conjugates have been synthesized and investigated for their inhibition effects on human carbonic anhydrase isoforms, demonstrating low micromolar and nanomolar range inhibition, which could have implications for the treatment of conditions like glaucoma, epilepsy, and certain cancers (Ulus et al., 2016).
Corrosion Inhibition
The use of organic compounds as corrosion inhibitors for metals in acidic media has been explored, indicating the potential industrial applications of such chemicals. For instance, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole has been evaluated as a steel corrosion inhibitor in sulfuric acid, showcasing over 96.19% efficiency at certain concentrations. This suggests the adsorption of oxadiazole molecules on metal surfaces, highlighting the significance of organic compounds in protecting metals against corrosion, a crucial aspect in industries like oil and gas, construction, and manufacturing (Bouklah et al., 2006).
Propiedades
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5S2/c1-18(2)19-5-7-20(8-6-19)23-17-34-25(26-23)27-24(29)21-9-11-22(12-10-21)35(30,31)28(13-15-32-3)14-16-33-4/h5-12,17-18H,13-16H2,1-4H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQDSVAKXGOBBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

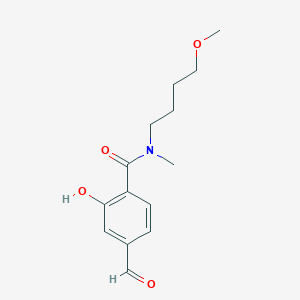

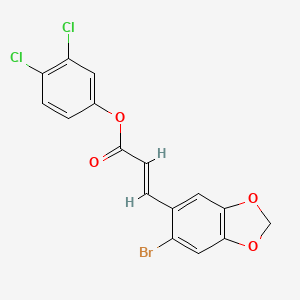
![4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile](/img/structure/B2869268.png)

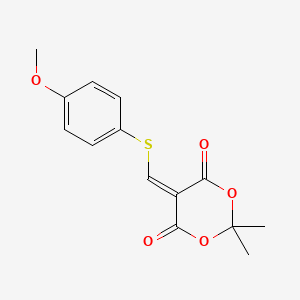
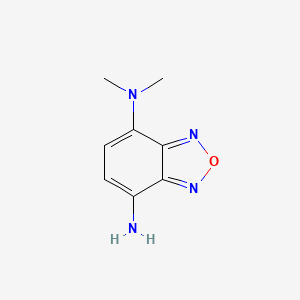
![N-(2-fluorophenyl)-2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2869273.png)
![2-[(1-amino-4-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2869274.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2869277.png)
![7-[(3-chlorophenyl)methyl]-3-methyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2869279.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2869285.png)